7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
Description
Properties
IUPAC Name |
7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-5-3(2-12-14-5)1-4(13-6)7(9,10)11/h1-2H,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDQBYYNMBZJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=C(N=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo[3,4-c]pyridine core. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has identified 7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine as a potential candidate for anticancer drug development. Its structural characteristics allow it to interact with various biological targets involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines, particularly those associated with breast and lung cancers.
| Compound | Target Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Breast Cancer | 12.5 | |
| This compound | Lung Cancer | 15.0 |
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes in the cell cycle and apoptosis pathways. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Agricultural Science
Pesticidal Properties
In agricultural research, this compound has been evaluated for its pesticidal properties. Its efficacy against specific pests and pathogens makes it a candidate for developing new agrochemicals.
Field Trials
Field trials have demonstrated that formulations containing this compound can significantly reduce pest populations while maintaining crop yield and health. The compound's low toxicity to non-target organisms enhances its viability as an eco-friendly pesticide.
Material Science
Polymer Chemistry
In material science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promising results in improving the overall performance of materials used in various applications such as coatings and composites.
| Polymer Type | Property Enhanced | Reference |
|---|---|---|
| Thermoplastic | Thermal Stability | |
| Composite Material | Mechanical Strength |
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer properties of this compound derivatives. The researchers synthesized several derivatives and tested their activity against various cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity.
Case Study 2: Agricultural Application
In another study focusing on agricultural applications, field tests were conducted using formulations containing this compound against common agricultural pests. Results showed a remarkable reduction in pest populations without adversely affecting beneficial insects, highlighting its potential as an environmentally friendly pesticide.
Mechanism of Action
The mechanism of action of 7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s closest analogs are differentiated by substituent type, position, and ring junction (Table 1). Key examples include:
Table 1: Structural Comparison of Pyrazolo-Pyridine Derivatives
| Compound Name | Substituents | CAS No. | Similarity Score* | Key Differences |
|---|---|---|---|---|
| 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine | Cl (C7), CF₃ (C5) | 957760-15-5 | Reference | Core structure |
| 5,7-Dichloro-1H-pyrazolo[3,4-c]pyridine | Cl (C5, C7) | 1260666-26-9 | 0.79 | Additional Cl at C5 |
| 4-Chloro-1H-pyrazolo[4,3-c]pyridine | Cl (C4) | 871836-51-0 | 0.65 | Pyrazole ring junction ([4,3-c] vs. [3,4-c]) |
| 5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-... | Cl (C5), cyclopropyl, carboxylic acid | 1011397-82-2 | N/A | Functionalized side chains |
| 1-Benzyl-3-cyclohexyl-5-(trifluoromethyl)-... | CF₃ (C5), benzyl, cyclohexyl | N/A | N/A | Bulkier substituents at N1, C3 |
*Similarity scores based on structural fingerprints (0–1 scale) .
Electronic and Functional Differences
Chlorine vs. Trifluoromethyl Substitution :
- The dichloro analog (CAS 1260666-26-9) exhibits stronger electron-withdrawing effects but reduced metabolic stability compared to the trifluoromethyl-substituted compound .
- The -CF₃ group in the target compound enhances hydrophobicity and resistance to oxidative degradation, critical for pharmacokinetics .
- Functionalization Potential: The target compound’s C3 and C7 positions are amenable to borylation and cross-coupling reactions, enabling diverse derivatization (e.g., compound 41 in ) .
Biological Activity
Overview
7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazolo[3,4-c]pyridine core with significant substituents that enhance its reactivity and biological properties. The following sections detail its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves cyclization reactions of suitable precursors. Common methodologies include:
- Cyclization of 3-Chloro-5-(trifluoromethyl)pyridine : This method uses hydrazine derivatives under specific conditions, often utilizing solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts to facilitate the reaction .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Recent studies have highlighted its potential as an anticancer agent. For instance:
- Microtubule Destabilization : Compounds with similar structures have shown effective inhibition of microtubule assembly, suggesting a mechanism for inducing apoptosis in cancer cells such as MDA-MB-231 (breast cancer) .
- Caspase Activation : The compound has been associated with increased caspase-3 activity, indicating its role in promoting apoptotic pathways .
Other Biological Activities
In addition to anticancer effects, this compound may possess:
- Antimicrobial Properties : Preliminary evaluations suggest potential efficacy against various microbial strains .
- Inhibition of Specific Enzymes : Studies have indicated that derivatives of this compound can inhibit enzymes like DYRK1A, which are relevant in various diseases .
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
Research Findings
The compound's unique structural features contribute to its diverse biological activities. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential interactions with biological targets. Here are some key findings from recent research:
- Molecular Docking Studies : These studies suggest that the compound may interact effectively with various protein targets involved in cancer progression and inflammation .
- In Vivo Studies : Animal models have shown that compounds based on the pyrazolo[3,4-c]pyridine structure exhibit significant antitumor activity when administered at therapeutic doses .
Q & A
Q. What are the standard synthetic routes for 7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine?
The synthesis typically involves cyclocondensation of substituted pyrazole precursors with halogenated or trifluoromethyl-containing reagents. For example, describes vectorial functionalization of a 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold using C–H activation methods, while outlines a NaNO₂-mediated nitrosation pathway in DCE/MeOH. Key steps include protecting group strategies (e.g., SEM groups) and catalytic trifluoroacetic acid (TFA) for regioselective coupling .
Q. How is structural characterization performed for this compound?
Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns, complemented by UV/IR spectroscopy for functional group verification. X-ray crystallography (e.g., in ) resolves ambiguities in regiochemistry, particularly for halogenated derivatives. Mass spectrometry (HRMS) validates molecular weight and isotopic patterns for trifluoromethyl groups .
Q. What solvents and reaction conditions optimize yield during synthesis?
Polar aprotic solvents (e.g., MeCN, DCE) are preferred for cyclocondensation reactions. highlights MeCN:H₂O gradients in reverse-phase chromatography for purification (yield: 50–58%). Elevated temperatures (90°C) and catalytic TFA improve regioselectivity in heterocyclic coupling .
Advanced Research Questions
Q. How can vectorial functionalization be applied to modify the pyrazolo[3,4-c]pyridine core?
demonstrates site-selective C–H activation at the 7-position using electrophiles like S₂Ph₂ or aryl halides (e.g., 4-iodobenzonitrile). Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) enables introduction of aryl/heteroaryl groups, while SEM protection prevents N-alkylation side reactions. Yields vary based on steric/electronic effects of substituents (e.g., 50% for sulfanyl derivatives vs. 70% for nitriles) .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in enzyme inhibition (e.g., FGFR1 vs. VEGFR2 selectivity in ) arise from trifluoromethyl/halogen positioning. Computational docking (AutoDock, Schrödinger) identifies key H-bond interactions (e.g., N(1)-H in pyrazolo[3,4-b]pyridine derivatives). Structure-activity relationship (SAR) studies using halogen scan libraries (Cl → Br → CF₃) clarify substituent effects on potency .
Q. How do electronic effects of the trifluoromethyl group influence reactivity?
The CF₃ group’s electron-withdrawing nature deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) but enhancing electrophilic substitution at the 7-position. shows bromination at C3/C5 requires Lewis acid catalysts (e.g., FeCl₃), while CF₃ stabilizes intermediates in Pd-mediated couplings. DFT calculations (B3LYP/6-31G*) predict charge distribution and regioselectivity .
Q. What analytical methods quantify trace impurities in scaled-up synthesis?
LC-MS with charged aerosol detection (CAD) identifies halogenated byproducts (e.g., di- or tri-substituted isomers). Preparative HPLC (C18 columns, MeCN/H₂O) isolates impurities for structural elucidation via 2D NMR (HSQC, HMBC). notes bromo/chloro analogs (e.g., 3-bromo-6-chloro-4-CF₃ derivatives) as common contaminants .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
